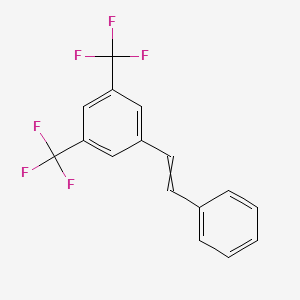
1-(2-Phenylethenyl)-3,5-bis(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylethenyl)-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of a phenylethenyl group and two trifluoromethyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylethenyl)-3,5-bis(trifluoromethyl)benzene typically involves the reaction of a suitable phenylethenyl precursor with a trifluoromethylating agent under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to introduce the phenylethenyl group onto the benzene ring. The trifluoromethyl groups are then introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Phenylethenyl)-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced derivatives with hydrogenated phenylethenyl groups.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(2-Phenylethenyl)-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Phenylethenyl)-3,5-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
- 1-(2-Phenylethenyl)-3-(trifluoromethyl)benzene
- 1-(2-Phenylethenyl)-4-(trifluoromethyl)benzene
- 1-(2-Phenylethenyl)-2,4,6-tris(trifluoromethyl)benzene
Comparison: 1-(2-Phenylethenyl)-3,5-bis(trifluoromethyl)benzene is unique due to the presence of two trifluoromethyl groups at the 3 and 5 positions on the benzene ring, which significantly influences its chemical reactivity and biological activity. Compared to similar compounds with fewer or differently positioned trifluoromethyl groups, it may exhibit enhanced stability, lipophilicity, and potency in various applications .
Propiedades
Número CAS |
922172-81-4 |
|---|---|
Fórmula molecular |
C16H10F6 |
Peso molecular |
316.24 g/mol |
Nombre IUPAC |
1-(2-phenylethenyl)-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C16H10F6/c17-15(18,19)13-8-12(9-14(10-13)16(20,21)22)7-6-11-4-2-1-3-5-11/h1-10H |
Clave InChI |
FXLRRKUKKSRPIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


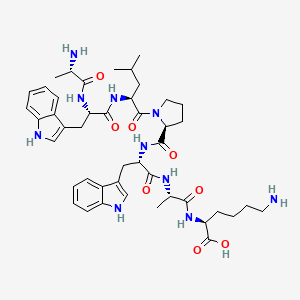
![5-Ethyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14196238.png)
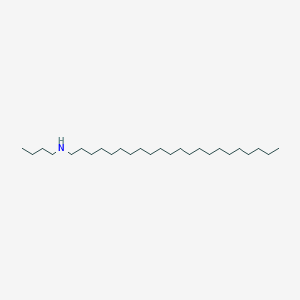

![4,5-Dichloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one](/img/structure/B14196250.png)
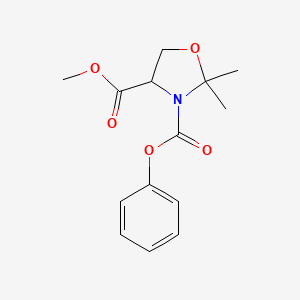
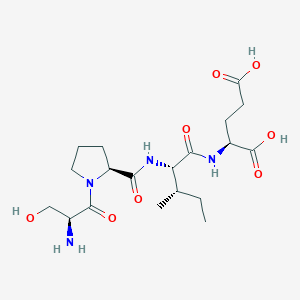

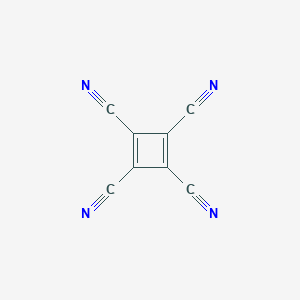
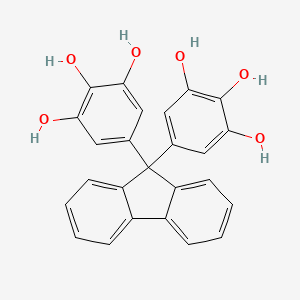
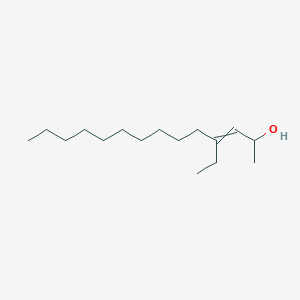

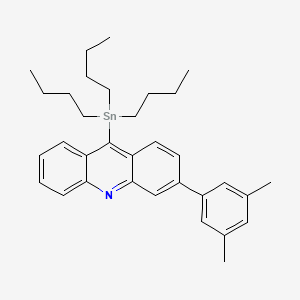
![2,2'-[Octane-1,8-diylbis(oxy)]dibenzonitrile](/img/structure/B14196325.png)
